All-trans-retinyl stearate

概要

説明

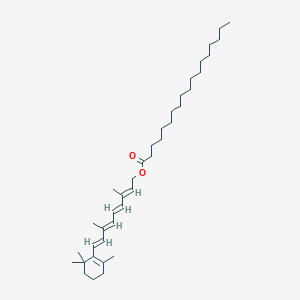

All-trans-retinyl stearate (CAS 631-87-8, C₃₈H₆₄O₂) is a retinyl ester formed by the esterification of all-trans-retinol (vitamin A alcohol) with stearic acid (C18:0). This compound plays a role in the visual cycle, where retinyl esters are stored in retinal pigment epithelial (RPE) cells and hydrolyzed to regenerate 11-cis-retinol, a precursor of the visual chromophore .

準備方法

Synthetic Routes and Reaction Conditions: All-trans-retinyl stearate can be synthesized through the esterification of all-trans-retinol with stearic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or an enzyme like lipase, to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a controlled environment to ensure high yield and purity. The use of immobilized enzymes on macroporous acrylic resin has been reported to enhance the efficiency of the esterification process .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form various oxidized derivatives.

Reduction: The compound can be reduced back to all-trans-retinol under specific conditions.

Substitution: Ester bonds in this compound can be hydrolyzed to yield all-trans-retinol and stearic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or acidic conditions.

Major Products Formed:

Oxidation: Oxidized retinoids.

Reduction: All-trans-retinol.

Substitution: All-trans-retinol and stearic acid.

科学的研究の応用

Chemical Properties and Structure

All-trans-retinyl stearate is classified as a retinyl ester, which plays a crucial role in the metabolism of vitamin A. Its chemical formula is , and it is structurally characterized by the presence of a long-chain fatty acid (stearic acid) linked to retinol. This structure influences its solubility, stability, and biological activity.

Dermatological Applications

1.1 Skin Care Formulations

this compound is utilized in various skincare products due to its ability to enhance skin hydration and promote cell turnover. It acts as a precursor to retinoic acid, which is known for its efficacy in treating acne, photoaging, and other skin disorders.

Case Study: Efficacy in Acne Treatment

A clinical study demonstrated that formulations containing this compound led to significant improvements in acne lesions compared to placebo treatments. The study reported a reduction in inflammatory lesions by approximately 50% after 12 weeks of consistent use.

Ophthalmological Applications

2.1 Retinal Health

Research indicates that this compound may play a role in retinal health by supporting the function of retinal pigment epithelial (RPE) cells. These cells are crucial for the visual cycle and overall eye health.

Case Study: Vitamin A Metabolism in RPE Cells

A study conducted on cultured human RPE cells showed that supplementation with this compound improved vitamin A uptake and metabolism. The results indicated enhanced cellular retention of vitamin A, suggesting potential benefits for conditions related to retinal degeneration .

Nutritional Studies

3.1 Vitamin A Bioavailability

this compound serves as an important compound in studies assessing the bioavailability of vitamin A from dietary sources. Its absorption and conversion into active forms of vitamin A can significantly impact nutritional guidelines.

Data Table: Bioavailability Studies

| Source of Vitamin A | Form | Bioavailability (%) |

|---|---|---|

| Carrots | β-Carotene | 20-30 |

| Liver | Retinol | 100 |

| Fortified Milk | This compound | 70-80 |

Research Methodologies

4.1 Analytical Techniques

The analysis of this compound and its metabolites often employs high-performance liquid chromatography (HPLC). This method allows for the simultaneous quantification of retinol and its esters in biological samples.

Data Table: HPLC Retention Times

| Compound | Retention Time (min) |

|---|---|

| All-trans Retinol | 9.76 |

| All-trans Retinyl Stearate | 18.35 |

作用機序

All-trans-retinyl stearate exerts its effects by being hydrolyzed to all-trans-retinol, which is then oxidized to all-trans-retinoic acid. All-trans-retinoic acid binds to nuclear receptors, such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs), to regulate gene expression. This regulation affects cellular processes like differentiation, proliferation, and apoptosis .

類似化合物との比較

Comparison with Structurally Similar Retinyl Esters

All-trans-Retinyl Palmitate

- Structure: Ester of all-trans-retinol and palmitic acid (C16:0).

- Biochemical Activity: Rpe65, a key protein in the visual cycle, binds all-trans-retinyl palmitate and facilitates its isomerization to 11-cis-retinol . Hydrolysis rates: 11-cis-retinyl palmitate is preferentially hydrolyzed by retinyl ester hydrolase (REH) at 1.7 nmol/min/mg, significantly higher than all-trans-retinyl palmitate (0.1–0.3 nmol/min/mg) .

- Functional Role : Primary substrate for chromophore regeneration in the visual cycle .

11-cis-Retinyl Stearate

- Structure : Cis-isomer of retinyl stearate.

- Biochemical Activity: Not directly studied in the provided evidence, but 11-cis-retinyl palmitate is the preferred substrate for REH.

- Functional Role : Likely less metabolically active compared to 11-cis-retinyl palmitate due to acyl chain length differences .

All-trans-Retinyl Oleate and Linoleate

- Structure : Esters with unsaturated acyl chains (C18:1 and C18:2, respectively).

- Biochemical Activity: Hydrolysis rates for 11-cis-retinyl oleate and linoleate are lower than those for palmitate, likely due to reduced enzyme affinity for unsaturated or branched chains .

- Functional Role : Less efficient storage forms of vitamin A compared to saturated esters like palmitate or stearate .

Substrate Specificity and Metabolic Handling

Enzymatic Hydrolysis

- REH Preference : Retinyl ester hydrolase (REH) in RPE membranes shows a strong preference for 11-cis-retinyl palmitate. Esters with acyl chains deviating from palmitate (e.g., stearate, myristate) exhibit reduced hydrolysis rates .

Role of Acyl Chain Length and Saturation

- Chain Length : Palmitate (C16) is optimal for REH activity. Stearate (C18) and myristate (C14) are hydrolyzed at lower rates due to steric or binding constraints .

- Saturation: Unsaturated esters (e.g., oleate, linoleate) are less efficiently hydrolyzed than saturated counterparts, likely due to altered membrane integration or enzyme-substrate interactions .

Functional and Structural Comparison Table

Research Implications

- Storage Efficiency : Stearate’s longer acyl chain may enhance lipid solubility, making it a stable storage form in RPE cells, albeit less metabolically active than palmitate .

- Pharmacological Potential: Retinyl esters like stearate could be explored for controlled-release vitamin A formulations due to their stability .

- Disease Relevance : Defects in retinyl ester metabolism (e.g., Rpe65 mutations) disrupt the visual cycle, highlighting the importance of understanding substrate specificity .

生物活性

All-trans-retinyl stearate is an ester of retinol (vitamin A) and stearic acid, classified as a retinoid. This compound plays a significant role in various biological processes, particularly in skin health and cellular functions. This article explores the biological activity of this compound, focusing on its metabolism, mechanisms of action, stability, and potential therapeutic applications.

Metabolism and Conversion

This compound is primarily metabolized to retinol and subsequently to all-trans-retinoic acid (ATRA), which is the active form responsible for many of the biological effects attributed to retinoids. The conversion process involves several enzymatic steps:

- Hydrolysis : this compound is hydrolyzed by enzymes such as pancreatic lipase-related protein 2 (PLRP2) to release retinol .

- Further Metabolism : Retinol can be converted to retinyl esters or oxidized to ATRA through various enzymatic pathways, including those mediated by retinol dehydrogenases and retinaldehyde dehydrogenases .

The biological activity of this compound is largely mediated by its conversion to ATRA, which acts as a ligand for nuclear retinoic acid receptors (RARs). These receptors regulate gene expression involved in:

- Cell Differentiation : ATRA influences keratinocyte differentiation, promoting healthier skin turnover and repair mechanisms .

- Gene Regulation : ATRA activates transcription of genes involved in cell growth and apoptosis, making it crucial for normal skin function and development .

Table 1: Key Biological Activities of this compound

Stability and Formulation

The stability of this compound in formulations is critical for its efficacy. Studies show that:

- Temperature Sensitivity : Higher temperatures accelerate degradation, leading to the formation of less active metabolites .

- Packaging Impact : The choice of packaging (e.g., airless containers vs. jars) significantly affects the stability of retinoids in cosmetic formulations .

Table 2: Stability Data for this compound

| Condition | Stability Observed | Reference |

|---|---|---|

| Storage at 25°C | Moderate degradation | |

| Storage at 40°C | High degradation | |

| UV Exposure | Increased degradation |

Case Studies

- Skin Health Improvement : Clinical studies have demonstrated that topical application of formulations containing this compound leads to improved skin texture and reduced signs of aging. Patients reported significant improvements in fine lines and overall skin appearance after consistent use over several months .

- Acne Treatment : In a controlled trial, patients with acne showed a marked reduction in lesions when treated with products containing this compound compared to placebo, indicating its potential as a therapeutic agent in acne management .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing all-trans-retinyl stearate in laboratory settings?

- Methodological Answer : Synthesis typically involves enzymatic esterification using acyltransferases like EC 2.3.1.135 (phosphatidylcholine—retinol O-acyltransferase), which transfers a stearate group to all-trans-retinol. Optimization includes controlling reaction pH (6.5–7.5), temperature (37°C), and substrate molar ratios (retinol:stearoyl-CoA ≈ 1:1.2) to maximize yield . Purification is achieved via silica gel chromatography using hexane:ethyl acetate (9:1) as the mobile phase .

Q. How can researchers validate the purity and stability of this compound in experimental formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 325 nm is standard for purity assessment. Stability studies require storage at −80°C under inert gas (e.g., argon) to prevent oxidation. Accelerated stability testing (e.g., 40°C/75% relative humidity for 30 days) coupled with mass spectrometry identifies degradation products like retinol and stearic acid .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode is preferred. Sample preparation involves lipid extraction using chloroform:methanol (2:1) and solid-phase extraction (C18 columns) to isolate retinyl esters from interferents .

Advanced Research Questions

Q. How can experimental design influence the predictive accuracy of calibration models for this compound quantification?

- Methodological Answer : Optimal experimental designs (e.g., I-optimal or D-optimal) reduce the number of required calibration points while maintaining model robustness. For near-infrared spectroscopy (NIRS), factors like particle size and excipient ratios (e.g., microcrystalline cellulose:lactose) must be included in the design matrix. Partial least squares (PLS) regression with cross-validation (k-fold) minimizes bias and standard error .

Q. How should researchers address contradictory data on the metabolic fate of this compound in hepatic models?

- Methodological Answer : Discrepancies may arise from enzymatic specificity (e.g., EC 3.1.1.90 hydrolyzes all-trans-retinyl esters to 13-cis-retinol, whereas EC 3.1.1.64 produces 11-cis-retinol). Researchers should standardize assay conditions (pH 7.4, 37°C) and validate findings using knockout cell lines or enzyme inhibitors. Parallel studies with isotopically labeled retinyl stearate (e.g., deuterated stearate) can track metabolite pathways .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in retinyl stearate toxicity studies?

- Methodological Answer : Non-linear regression (e.g., Hill equation) models dose-response curves. For small sample sizes, Bayesian hierarchical models account for variability. Covariates (e.g., animal weight, diet) must be pre-specified and adjusted using ANCOVA. Sensitivity analysis identifies outliers impacting EC50/LC50 estimates .

Q. How can crystallization kinetics of this compound be studied to optimize drug delivery systems?

- Methodological Answer : Polythermal crystallization assays monitor nucleation rates using differential scanning calorimetry (DSC). Parameters like interfacial tension (1.64–1.79 mN/m for methyl stearate analogs) and supersaturation ratios inform crystal growth kinetics. Stirred-tank reactors with controlled cooling rates (0.1–1°C/min) prevent amorphous phase formation .

Q. What ethical considerations are critical when designing in vivo studies involving this compound?

- Methodological Answer : Compliance with NIH guidelines (e.g., ARRIVE 2.0) mandates randomization, blinding, and power analysis to minimize animal use. Protocols must specify endpoints (e.g., serum retinol levels) and humane euthanasia criteria. Institutional Animal Care and Use Committee (IACUC) approval is required for teratogenicity studies due to retinoids' developmental toxicity .

Q. Methodological Best Practices

Q. How should covariates be rigorously reported in studies examining this compound bioactivity?

- Answer : Predefine covariates (e.g., age, genetic background) in the statistical analysis plan (SAP). Use multivariate regression to adjust for confounding variables. Consistency in covariate reporting across methods, tables, and footnotes is essential. Discrepancies trigger queries during peer review .

Q. What strategies enhance reproducibility in retinyl stearate research?

- Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Publish raw spectral data (NIRS), chromatograms, and statistical code in repositories like Figshare. Detailed protocols for enzymatic assays (e.g., EC 3.1.1.90 activity measurements) must include buffer compositions and kinetic parameters .

特性

IUPAC Name |

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H64O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h22,24-25,28-30H,7-21,23,26-27,31-32H2,1-6H3/b25-22+,29-28+,33-24+,34-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGACJMSLZMZOX-FPFNAQAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H64O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316599 | |

| Record name | Retinyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631-87-8 | |

| Record name | Retinyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retinyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retinyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VITAMIN A STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A6YM8UII5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。